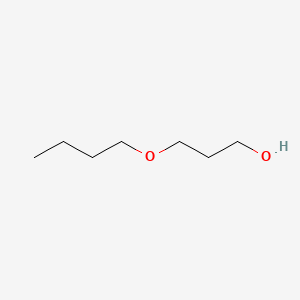
D-Glucosaminic acid
描述
D-Glucosaminic acid: (2-amino-2-deoxy-D-gluconic acid) is an organic compound derived from glucose. It is a derivative of glucosamine, where the hydroxyl group at the second carbon is replaced by an amino group.
准备方法
Synthetic Routes and Reaction Conditions: D-Glucosaminic acid can be synthesized through the oxidation of D-glucosamine. One common method involves the use of glucose oxidase as a catalyst. This enzymatic reaction converts D-glucosamine to this compound under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Certain strains of bacteria or fungi, such as Aspergillus terreus, can produce glucosamine oxidase, which catalyzes the oxidation of D-glucosamine to this compound. This method is advantageous due to its high specificity and efficiency .
化学反应分析
Types of Reactions: D-Glucosaminic acid undergoes various chemical reactions, including:
Oxidation: The primary method of synthesis involves the oxidation of D-glucosamine.
Reduction: It can be reduced back to D-glucosamine under specific conditions.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Glucose oxidase is commonly used as a catalyst for the oxidation of D-glucosamine to this compound.
Reduction: Reducing agents such as sodium borohydride can be used to convert this compound back to D-glucosamine.
Substitution: Various reagents can be used to introduce different functional groups to the amino group, depending on the desired derivative.
Major Products:
Oxidation: this compound is the major product.
Reduction: D-Glucosamine is the major product.
Substitution: Various derivatives depending on the substituent introduced.
科学研究应用
Chemistry: D-Glucosaminic acid is used as a chiral synthon in organic synthesis. It serves as a building block for the synthesis of complex molecules, including glycosidase inhibitors and other bioactive compounds .
Biology: In biological research, this compound is studied for its role in bacterial lipopolysaccharides. It is also used in the study of carbohydrate metabolism and enzyme mechanisms .
Medicine: It contributes to cell membrane stability and promotes wound healing by accelerating cell proliferation and differentiation .
Industry: In the industrial sector, this compound is used in the production of sweeteners and condiments. It also serves as a precursor for the synthesis of various pharmaceuticals and biocatalysts .
作用机制
D-Glucosaminic acid exerts its effects primarily through its interaction with cell membranes. The positively charged amino groups can bind to the cell membrane, providing stability and protection against tissue damage. This interaction promotes cell proliferation and differentiation, which is beneficial for wound healing . Additionally, this compound can act as a scavenger of reactive oxygen species, reducing oxidative stress within cells .
相似化合物的比较
D-Glucosamine: The precursor of D-glucosaminic acid, differing by the presence of a hydroxyl group instead of a carboxyl group.
N-Acetyl-D-glucosamine: Another derivative of glucosamine, where the amino group is acetylated.
D-Gluconic acid: Similar in structure but lacks the amino group present in this compound.
Uniqueness: this compound is unique due to its combination of an amino group and a carboxyl group, which allows it to participate in a wide range of chemical reactions. Its ability to stabilize cell membranes and promote wound healing sets it apart from other similar compounds .
属性
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYKDFXCZBTLOO-TXICZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878848 | |
| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3646-68-2, 6165-14-6 | |
| Record name | D-Glucosaminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3646-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucosaminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Gluconic acid, 2-amino-2-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-deoxy-D-gluconic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;chloride](/img/structure/B7802096.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B7802105.png)


![Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)

